molecular formula C9H8BrN B1273806 3-(4-Bromophenyl)propionitrile CAS No. 57775-08-3

3-(4-Bromophenyl)propionitrile

Cat. No.: B1273806
CAS No.: 57775-08-3
M. Wt: 210.07 g/mol
InChI Key: QAWLKTDBUQOFEF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propionitrile (BPPN) is an organic compound belonging to the class of nitriles. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. BPPN has been extensively studied in recent years due to its interesting properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Studies

  • The hydrolysis of related compounds, like 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile, results in acids and acyl chlorides, which are used to synthesize propionamides with weak antibacterial activity (Arutyunyan et al., 2014).
  • Studies on similar compounds, such as 3-bromo-N-(p-bromophenyl)propanamide, have shown reactivity leading to different products, including β-lactams and acrylanilides, which have noteworthy biological activities (Pandolfi et al., 2019).

Optical and Electronic Properties

  • Chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, demonstrate significant optoelectronic and charge transport properties, beneficial in semiconductor devices (Shkir et al., 2019).
  • Another study found that 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile derivatives emit green fluorescence, indicating potential applications in photoluminescent materials (Li et al., 2011).

Antibacterial and Biological Activities

  • Synthesis of 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) and its antibacterial properties have been explored, showing potential as a more effective antibacterial agent compared to chalcone (Khan, 2017).

Crystal Structure and Analysis

  • The crystal structure analysis of compounds like (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one provides insights into molecular interactions and structural properties relevant to material sciences (Atioğlu et al., 2019).

Synthesis of Pharmaceuticals

  • Research has been conducted on synthesizing key intermediates like 2-(4-bromomethylphenyl)propionic acid from 2-(4-methylphenyl)propionitrile, an approach used in manufacturing pharmaceuticals (Xin, 2010).

Quantum Chemical Studies

  • Quantum chemical studies on hydroquinoline derivatives including 4-(4-bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3- carbonitrile offer insights into their structural, electronic, and optical properties (Irfan et al., 2020).

Mechanism of Action

The mechanism of action for 3-(4-Bromophenyl)propionitrile is not specified in the available sources. As it is primarily used for research and development purposes , its mechanism of action would depend on the specific context of the research.

Safety and Hazards

When handling 3-(4-Bromophenyl)propionitrile, personal protective equipment and face protection should be worn . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 3-(4-Bromophenyl)propionitrile are not explicitly mentioned in the available sources. Given its use in research and development , it could potentially be used in a variety of chemical reactions and studies, depending on the specific research goals.

Properties

IUPAC Name

3-(4-bromophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLKTDBUQOFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370832
Record name 3-(4-Bromophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-08-3
Record name 3-(4-Bromophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diethylazodicarboxylate (5.2 g) is added dropwise to a solution of 4-bromo-phenethylalcohol (2.01 g), and triphenylphosphine (7.9 g) in diethyl ether (16 mL) at 0° C. The reaction mixture is stirred for 10 minutes and a solution of acetone cyanohydrin (2.6 g) in diethyl ether (10 mL) is added. The clear orange solution is stirred for 5 minutes at 0° C. and then at 25° C. for 12 hours. The reaction mixture is then filtered, and washed with diethyl ether. The filtrate is concentrated under reduced pressure and chromatographed over silica gel (10% ethyl acetate-hexanes is used as the eluant) to provide the desired product as a pale yellow oil (2.04 g).
Name
Diethylazodicarboxylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research findings presented in the paper?

A1: The research investigates a series of compounds, including 3-(4-bromophenyl)propanenitrile, for their activity against Leishmania, the parasite responsible for leishmaniasis. While the abstract doesn't provide specific data on the compound's mechanism of action, it highlights a key finding: 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile, a closely related analog, exhibits high selective leishmanicidal activity []. This suggests that structural modifications on the propanenitrile backbone can significantly influence the compound's anti-leishmanial potency and selectivity. This discovery paves the way for further research to explore:

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